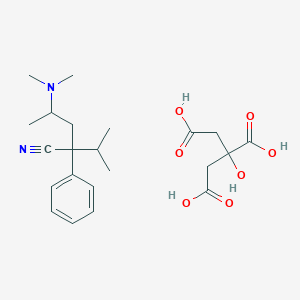

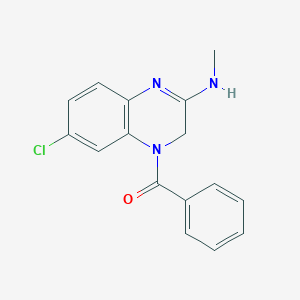

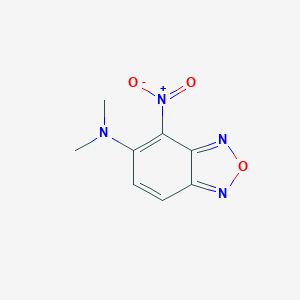

Benzofurazan, 5-(dimethylamino)-4-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Glycolylneuraminic acid, commonly referred to as Neu5Gc, is a sialic acid molecule found in most non-human mammals . Humans cannot synthesize N-Glycolylneuraminic acid due to a mutation in the CMAH gene . This compound is closely related to N-Acetylneuraminic acid, differing by a single oxygen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Glycolylneuraminic acid is synthesized from N-Acetylneuraminic acid through the action of the enzyme CMP-N-Acetylneuraminic acid hydroxylase . This enzyme facilitates the hydroxylation of CMP-N-Acetylneuraminic acid, converting it to CMP-N-Glycolylneuraminic acid . The reaction involves an electron-transporting system using cytochrome b5 and cytochrome b5 reductase .

Industrial Production Methods

Industrial production of N-Glycolylneuraminic acid is not common due to its limited use in humans. it can be produced in laboratory settings using recombinant DNA technology to express the CMP-N-Acetylneuraminic acid hydroxylase enzyme in suitable host cells .

Chemical Reactions Analysis

Types of Reactions

N-Glycolylneuraminic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions, particularly in the presence of specific enzymes.

Common Reagents and Conditions

Common reagents used in reactions involving N-Glycolylneuraminic acid include oxidizing agents, reducing agents, and specific enzymes like CMP-N-Acetylneuraminic acid hydroxylase .

Major Products

The major products formed from these reactions include various derivatives of N-Glycolylneuraminic acid, which can be used in further biochemical studies .

Scientific Research Applications

N-Glycolylneuraminic acid has several scientific research applications:

Chemistry: It is used in the study of sialic acids and their derivatives.

Biology: It plays a role in understanding the differences between human and non-human mammalian cells.

Medicine: It is studied for its potential role in cancer biology, as it is expressed in certain tumor cells.

Industry: It is used in the production of specific glycoproteins and glycolipids for research purposes.

Mechanism of Action

N-Glycolylneuraminic acid exerts its effects through its incorporation into glycoproteins and glycolipids on cell surfaces . This incorporation can affect cell-cell interactions, immune responses, and pathogen binding . The molecular targets include various cell surface receptors and enzymes involved in glycosylation .

Comparison with Similar Compounds

N-Glycolylneuraminic acid is similar to N-Acetylneuraminic acid, with the primary difference being an additional oxygen atom in N-Glycolylneuraminic acid . This difference affects its biological properties and its presence in different species . Other similar compounds include various sialic acids that differ in their functional groups and biological roles .

List of Similar Compounds

- N-Acetylneuraminic acid

- N-Glycolylneuraminic acid derivatives

- Other sialic acids with different functional groups

Properties

CAS No. |

18378-28-4 |

|---|---|

Molecular Formula |

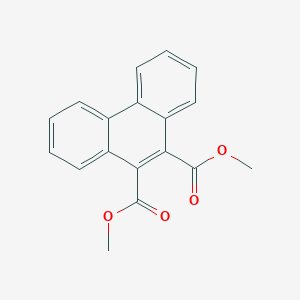

C8H8N4O3 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |

InChI |

InChI=1S/C8H8N4O3/c1-11(2)6-4-3-5-7(10-15-9-5)8(6)12(13)14/h3-4H,1-2H3 |

InChI Key |

HKZHOGJBXORQQD-UHFFFAOYSA-N |

SMILES |

CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

Canonical SMILES |

CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.